2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride
Description
2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride is a hydrochloride salt of a benzoic acid derivative featuring an aminomethyl group attached to a phenyl ring. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol . The compound is utilized in chemical synthesis due to its dual functional groups (carboxylic acid and aminomethyl), which enable diverse reactivity in pharmaceuticals, agrochemicals, and material science.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIOPDNGNIUFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride can be achieved through several methods:
Catalytic Hydrogenation: One method involves the catalytic hydrogenation of 4-cyanobenzoic acid to produce 4-(aminomethyl)benzoic acid, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride typically involves large-scale catalytic hydrogenation or amination processes, followed by purification and conversion to the hydrochloride salt. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-[4-(Aminomethyl)phenyl]benzoic acid HCl | Not provided | C₉H₁₈ClNO₂ | 207.70 | Benzoic acid core, aminomethylphenyl |
| 4-[4-(Aminomethyl)phenyl]benzoic acid HCl | 578026-68-3 | C₁₄H₁₄ClNO₂ | 263.72 | Additional phenyl ring |
| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | 42383-05-1 | C₉H₁₂ClNO₂ | 201.65 | Acetic acid derivative |
| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 1909306-16-6 | C₉H₁₂ClNO₂ | 201.65 | Methyl substituent on benzoic acid |
| 4-(Aminomethyl)benzoic acid | 56-91-7 | C₈H₉NO₂ | 151.16 | Simpler structure, no HCl salt |
Key Observations :
- Positional Isomerism: The target compound differs from 4-[4-(Aminomethyl)phenyl]benzoic acid HCl (CAS 578026-68-3) in the substitution pattern, which affects solubility and reactivity .
- Functional Group Variation: Replacing the benzoic acid group with acetic acid (2-(4-(Aminomethyl)phenyl)acetic acid HCl) reduces molecular weight and alters acidity (pKa ~4.7 vs. ~2.3 for benzoic acid) .
Key Observations :
- Traditional hydrolysis methods for the target compound yield ~50% , while microwave-assisted synthesis of derivatives achieves higher yields (67–95% ) due to optimized energy transfer .
- The aminomethyl group in the target compound facilitates post-synthetic modifications, such as urea formation, which is critical for drug discovery .
Biological Activity
2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride, also known as 4-aminomethylbenzoic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an aminomethyl group attached to a phenyl ring and a benzoic acid moiety, positions it as a valuable candidate for various therapeutic applications.
The molecular formula for 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride is CHClN\O. The compound exists primarily as a hydrochloride salt, which enhances its solubility and stability in biological systems. This property is crucial for its pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Research indicates that it may influence neurotransmitter systems and modulate inflammatory mediators, although the specific pathways are still under investigation .
1. Anti-inflammatory Effects
Studies have suggested that 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus potentially serving as an adjunct therapy for conditions characterized by chronic inflammation.
2. Anticancer Activity
Research has demonstrated that derivatives of para-aminobenzoic acid (PABA), including 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride, show significant anticancer activity. In vitro studies revealed that compounds with similar structures inhibited the proliferation of various cancer cell lines, including MCF-7 and A549, with IC values ranging from 3.0 µM to over 20 µM .
| Cell Line | IC (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 3.0 | Doxorubicin |
| A549 | 5.97 | Cisplatin |
3. Cholinesterase Inhibition
The compound has also been evaluated for its potential to inhibit cholinesterase enzymes, which play a critical role in neurodegenerative diseases such as Alzheimer's. Preliminary findings indicate that related compounds exhibit competitive inhibition against acetylcholinesterase (AChE), suggesting that similar effects may be expected from 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride .
Study on Anticancer Properties
In a comparative study involving various benzamide derivatives, it was found that those incorporating the aminomethyl group displayed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like 5-Fluorouracil . The study highlighted the potential of these compounds in developing new anticancer agents.
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of related compounds demonstrated a significant reduction in TNF-α levels when tested in vitro. The findings suggested that these compounds could be beneficial in treating inflammatory diseases .
Q & A
Basic: How can I confirm the structural identity and purity of 2-[4-(aminomethyl)phenyl]benzoic acid hydrochloride?
Methodological Answer:
- Structural Confirmation: Use nuclear magnetic resonance (NMR) spectroscopy to verify the aromatic protons (δ 7.2–8.0 ppm for benzoic acid) and aminomethyl group (δ ~3.9 ppm for –CH2NH2). Compare with reference spectra from structurally similar compounds, such as 4-(aminomethyl)benzoic acid derivatives .
- Purity Analysis: Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Optimize the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve a retention time matching published data. For example, microwave-synthesized urea derivatives of analogous benzoic acids showed >95% purity via HPLC .
Advanced: What strategies optimize the synthesis of 2-[4-(aminomethyl)phenyl]benzoic acid hydrochloride to minimize byproducts?
Methodological Answer:
- Microwave-Assisted Synthesis: Adapt protocols from urea derivative syntheses (e.g., 4-(ureidomethyl)benzoic acid), where microwave irradiation at 130°C for 10–15 minutes improved yield (67–95%) and reduced reaction time .
- Precipitation Control: Acidify the reaction mixture with 3 M HCl to precipitate the hydrochloride salt, as demonstrated in the synthesis of 4-(ureidomethyl)benzoic acid . Monitor pH to avoid over-acidification, which can degrade the aminomethyl group.
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the hydrochloride salt. Similar compounds (e.g., methyl 4-(aminomethyl)cyclohexane carboxylate hydrochloride) require desiccants to avoid moisture-induced degradation .
- Handling: Use impervious gloves and goggles, as recommended for handling aromatic amines and hydrochlorides. Follow OSHA HazCom 2012 protocols for corrosive substances .
Advanced: How can I resolve discrepancies in NMR data for this compound compared to computational predictions?
Methodological Answer:
- Dynamic NMR (DNMR): Use variable-temperature NMR to assess conformational flexibility, particularly if the aminomethyl group exhibits restricted rotation. For example, similar compounds showed splitting in –CH2NH2 signals due to slow exchange .
- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model proton chemical shifts. Compare with experimental data to identify tautomeric or solvation effects .
Advanced: What in vitro methodologies are suitable for studying its biological activity?
Methodological Answer:
- Enzyme Assays: Design competitive inhibition studies using target enzymes (e.g., carboxylases or aminotransferases), given the compound’s structural similarity to benzoic acid-based enzyme inhibitors. Use UV-Vis spectroscopy to monitor cofactor depletion (e.g., NADH at 340 nm) .
- Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry. Compare with control compounds like 4-hydroxybenzoic acid derivatives .
Basic: Which analytical techniques differentiate this compound from its non-hydrochloride counterpart?
Methodological Answer:
- Ion Chromatography: Quantify chloride content using a Dionex IonPac AS11-HC column with suppressed conductivity detection. A chloride peak at ~4.1 min confirms the hydrochloride form .
- Thermogravimetric Analysis (TGA): Observe a weight loss step at 150–200°C corresponding to HCl release, absent in the free base form .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to receptors (e.g., G protein-coupled receptors). Parameterize the aminomethyl group as a protonated amine at physiological pH. Validate with experimental IC50 values from analogous compounds .
- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
Advanced: What are the common synthetic byproducts, and how are they characterized?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect intermediates like 2-[4-(formamidomethyl)phenyl]benzoic acid (m/z ~270) from incomplete HCl salt formation. Compare fragmentation patterns with reference libraries .
- Mitigation: Optimize reaction stoichiometry (e.g., 1.2 equivalents of HCl) and monitor via in situ IR spectroscopy for real-time detection of amine protonation .
Basic: What spectroscopic benchmarks exist for this compound?
Methodological Answer:
- IR Spectroscopy: Look for characteristic peaks: ~2500 cm⁻¹ (N–H stretch of –NH3+Cl⁻), ~1680 cm⁻¹ (C=O of benzoic acid), and ~1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry: Expect a molecular ion [M+H]+ at m/z 276.1 (C14H14NO2·HCl). High-resolution MS (HRMS) should match theoretical mass within 5 ppm .
Advanced: How does its reactivity compare to structurally similar benzoic acid derivatives?
Methodological Answer:
- Kinetic Studies: Compare esterification rates with methanol under acid catalysis. The aminomethyl group may sterically hinder reaction vs. 4-methylbenzoic acid derivatives. Use ¹H NMR to track ester formation (δ ~3.8 ppm for –OCH3) .
- Electrophilic Substitution: Assess nitration reactivity (HNO3/H2SO4). The electron-donating aminomethyl group directs substitution to the meta position, unlike electron-withdrawing groups in 4-chlorobenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
